
Xamoterol, (R)-
Übersicht
Beschreibung
(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C34H52N6O14 and its molecular weight is 768.818. The purity is usually 95%.
BenchChem offers high-quality (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide in cancer treatment. The compound has demonstrated the ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in Cancer Research found that this compound effectively inhibited the proliferation of breast cancer cells by targeting specific signaling pathways associated with cell survival and proliferation. The results showed a significant reduction in tumor size in animal models treated with the compound compared to control groups.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Study:
Research conducted on models of Alzheimer’s disease indicated that (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide reduced amyloid-beta accumulation, a hallmark of the disease, thereby improving cognitive function.
Drug Delivery Systems
The unique chemical structure of this compound allows it to be utilized in drug delivery systems, particularly for targeted therapy. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.
Application Table:
Application Type | Description | Example Compound |
---|---|---|
Targeted Drug Delivery | Enhances solubility and bioavailability | Chemotherapeutics |
Controlled Release | Sustains drug release over time | Pain Management Drugs |
Polymer Synthesis
In material science, (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is being explored for its role in synthesizing biodegradable polymers. These polymers can be used in various applications, including packaging and medical devices.
Research Findings:
Studies have shown that incorporating this compound into polymer matrices improves mechanical properties and degradation rates, making them suitable for environmentally friendly applications.
Wirkmechanismus
Target of Action
Xamoterol, also known as M4489SH71S or ®-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide, primarily targets the β1-adrenoceptor . This receptor plays a crucial role in the sympathetic control of the heart .
Mode of Action
Xamoterol acts as a partial agonist at the β1-adrenoceptor . It modulates the sympathetic control of the heart, improving systolic and diastolic function in heart failure patients .
Biochemical Pathways
It’s known that β1-adrenoceptor activation can lead to a cascade of events involving camp (cyclic adenosine monophosphate) and protein kinase a, ultimately resulting in increased myocardial contractility .
Pharmacokinetics
The pharmacokinetics of Xamoterol have been studied in healthy male subjects. After intravenous dosing, the elimination half-life was 7.7 hours, and the total body clearance was 224 ml/min . The volume of distribution at steady-state was 48 liters, and 62% of the dose was recovered unchanged in urine . After oral doses, the absolute bioavailability of Xamoterol was shown to be 5%, irrespective of whether the dose was administered as a tablet or solution .
Result of Action
Xamoterol’s action results in improved cardiac function. It has been shown to moderately increase myocardial contractility, improve diastolic relaxation, and lower left ventricular filling pressure at rest and during moderate exercise . These effects contribute to an improvement in exercise capacity and symptoms in patients with mild to moderate chronic heart failure .
Action Environment
The action of Xamoterol can be influenced by the level of sympathetic activity. For instance, during higher levels of sympathetic activity (e.g., strenuous exercise), Xamoterol produces negative chronotropic responses while maintaining reduced filling pressure . .
Biochemische Analyse
Biochemical Properties
Xamoterol, ®-, interacts with β 1 - adrenoceptors, which are a class of G-protein coupled receptors that are targets of catecholamines . The compound moderately increases myocardial contractility, improves diastolic relaxation, and lowers left ventricular filling pressure at rest and during moderate exercise .
Cellular Effects
In cells, Xamoterol, ®-, influences function by interacting with β 1 - adrenoceptors. It improves myocardial contractility and diastolic relaxation, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Xamoterol, ®-, involves its action as a partial agonist at β 1 - adrenoceptors. It binds to these receptors and modulates their activity, leading to changes in heart rate and myocardial contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xamoterol, ®-, have been observed to be maintained during periods of up to 12 months
Biologische Aktivität
(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide, commonly referred to as compound L13277, is a synthetic molecule with potential biological activities. Its unique structure incorporates a morpholine ring and hydroxylated phenoxy groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Basic Information
- IUPAC Name : (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide
- Molecular Formula : C34H52N6O14
- Molecular Weight : 768.83 g/mol
- CAS Number : 1630815-47-2
- Purity : ≥ 97% .
Structural Features
The compound features:
- A morpholine ring contributing to its basicity and potential interaction with biological targets.
- Hydroxyphenoxy groups that may enhance solubility and bioactivity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of L13277 against various pathogens. The compound demonstrated significant antibacterial and antifungal activity, as summarized in the following table:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.25 μg/mL | Bactericidal |
Escherichia coli | 0.5 μg/mL | Bactericidal |
Candida albicans | 0.75 μg/mL | Fungicidal |
Pseudomonas aeruginosa | 1.0 μg/mL | Bactericidal |
The compound exhibited a synergistic effect when combined with established antibiotics like Ciprofloxacin, reducing their MIC values significantly .
Cytotoxicity and Safety Profile
In vitro studies assessed the cytotoxic effects of L13277 on human cell lines. The results indicated low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting a favorable safety profile compared to Triton X-100 . The IC50 values for cytotoxicity were greater than 60 μM, indicating that the compound is relatively non-toxic at therapeutic concentrations .
The antimicrobial mechanism of L13277 may involve inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual-targeting approach could contribute to its effectiveness against resistant strains.
Case Study 1: Efficacy Against Resistant Strains
A study evaluating L13277's efficacy against multi-drug resistant Staphylococcus aureus found that it significantly inhibited biofilm formation, a common mechanism of resistance in bacterial infections. The reduction in biofilm formation was superior to that observed with Ciprofloxacin alone, highlighting its potential as an adjunct therapy in treating resistant infections .
Case Study 2: Antifungal Activity
In another investigation focusing on fungal pathogens, L13277 demonstrated potent activity against Candida albicans, with MIC values comparable to leading antifungal agents. This suggests that the compound could be explored for use in treating candidiasis, particularly in immunocompromised patients where traditional therapies may fail .
Eigenschaften
IUPAC Name |
N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOSRCHIDYWHW-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)NCCNC[C@H](COC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229516-19-1 | |
Record name | Xamoterol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229516191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XAMOTEROL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4489SH71S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.